6-Amino-5-nitropyridin-2-OL

Descripción

BenchChem offers high-quality 6-Amino-5-nitropyridin-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-5-nitropyridin-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.

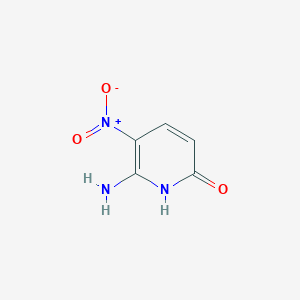

Structure

3D Structure

Propiedades

IUPAC Name |

6-amino-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-5-3(8(10)11)1-2-4(9)7-5/h1-2H,(H3,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGLOZOVAGYLKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457865 | |

| Record name | 6-Amino-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211555-30-5 | |

| Record name | 6-Amino-5-nitro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211555-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-nitropyridin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211555305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINO-5-NITROPYRIDIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4VR2ETN9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 6-Amino-5-nitropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-5-nitropyridin-2-ol, also known as 6-amino-5-nitropyridin-2-one and designated as the nucleobase "Z" in the Hachimoji DNA system, is a synthetic nitroaromatic compound of significant interest in the fields of synthetic biology and biotechnology. Its primary role is as a component of an expanded eight-letter genetic alphabet, where it selectively pairs with the unnatural base 5-aza-7-deazaguanine ("P").[1] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 6-Amino-5-nitropyridin-2-ol, including its structural characteristics, solubility, and spectroscopic data. Detailed experimental protocols for its characterization, particularly concerning its notable photostability, are also presented.

Core Physicochemical Properties

Table 1: Summary of Physicochemical Properties

| Property | Value/Description | Source/Notes |

| IUPAC Name | 6-Amino-5-nitropyridin-2(1H)-one | [1] |

| Common Names | 6-Amino-5-nitropyridin-2-ol, Base 'Z' | |

| CAS Number | 211555-30-5 | [1] |

| Molecular Formula | C5H5N3O3 | [1] |

| Molar Mass | 155.11 g/mol | [1] |

| Appearance | Light yellow to yellow solid | Commercial Suppliers |

| Solubility | Sparingly soluble in water, requires ultrasonic and warming to 60°C. | [2] |

| Melting Point | Not explicitly reported. (Related compound 2-Amino-5-nitropyridine melts at 186-192 °C) | |

| pKa | Not explicitly reported. (Related compound 4-nitropyridine has a pKa of 1.61) | [3][4] |

Role in Hachimoji Expanded Genetic Alphabet

The most significant application of 6-Amino-5-nitropyridin-2-ol is as a key component of the "Hachimoji" (Japanese for "eight letters") DNA and RNA system.[5] This expanded genetic alphabet consists of the four canonical bases (A, T, C, G) and four synthetic bases (Z, P, S, B) that form two new, stable base pairs. 6-Amino-5-nitropyridin-2-ol (Z) forms a specific hydrogen-bonding pair with 5-aza-7-deazaguanine (P). This expanded system has been shown to be transcribed into RNA and has potential applications in data storage, diagnostics, and the creation of novel proteins.[6]

Spectroscopic and Analytical Data

While specific spectra for 6-Amino-5-nitropyridin-2-ol are not publicly available in research literature, they can be obtained from commercial suppliers.[7][8] The expected spectroscopic features can be inferred from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Protons on the pyridine ring are expected in the aromatic region, with shifts influenced by the amino, nitro, and hydroxyl/oxo groups. The amino protons would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show five distinct carbon signals corresponding to the pyridine ring, with chemical shifts characteristic of aza- and nitro-substituted aromatic systems.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for:

-

N-H stretching of the amino group (around 3300-3500 cm⁻¹).

-

O-H stretching (if in the -ol tautomer) or N-H stretching of the pyridinone ring.

-

C=O stretching of the pyridinone form (around 1650-1700 cm⁻¹).

-

NO₂ asymmetric and symmetric stretching (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

-

C=C and C=N stretching in the aromatic ring.

UV-Vis Spectroscopy

Nitroaromatic compounds typically exhibit strong UV-Vis absorbance. A recent study on the photostability of 6-Amino-5-nitropyridin-2-ol investigated its excited-state dynamics using transient absorption spectroscopy.[9]

Experimental Protocols

Synthesis of 6-Amino-5-nitropyridin-2-ol

Characterization of Photostability

A 2024 study provided a detailed investigation into the superior photostability of 6-Amino-5-nitropyridin-2-ol compared to natural DNA bases. The experimental workflow involved a combination of ultrafast spectroscopy and computational methods.[9]

Experimental Workflow for Photostability Analysis:

-

Sample Preparation: Solutions of 6-Amino-5-nitropyridin-2-ol are prepared in various solvents to study the effect of the environment on its photodynamics.

-

Ultrafast Broadband Time-Resolved Fluorescence Spectroscopy:

-

The sample is excited with a femtosecond laser pulse at a wavelength corresponding to its absorption maximum.

-

The resulting fluorescence decay is measured over a broad spectral range with sub-picosecond time resolution. This provides information on the lifetime of the excited state.

-

-

Transient Absorption Spectroscopy:

-

A "pump" laser pulse excites the molecule.

-

A "probe" pulse, delayed in time relative to the pump, measures the change in absorption of the sample.

-

By varying the delay time, the evolution of the excited state and the formation of any transient species can be monitored.

-

-

Computational Modeling:

-

Quantum chemical calculations (e.g., DFT) are used to model the ground and excited state potential energy surfaces.

-

These calculations help to identify the deactivation pathways, such as internal conversion and intersystem crossing, and to understand the role of specific molecular motions (e.g., nitro group rotation) in the rapid, non-radiative decay back to the ground state.[9]

-

Biological Activity and Signaling Pathways

Current research indicates that the primary biological relevance of 6-Amino-5-nitropyridin-2-ol is within the artificial context of Hachimoji DNA and RNA. There is no evidence to suggest its involvement in natural cellular signaling pathways. Its function is defined by its specific hydrogen bonding pattern with its partner base, 'P', within the expanded genetic system.

Conclusion

6-Amino-5-nitropyridin-2-ol is a pivotal molecule in the advancement of synthetic biology, enabling the expansion of the genetic alphabet. Its well-defined role in the Hachimoji system and its remarkable photostability make it a subject of ongoing research. While some fundamental physicochemical data require further explicit publication, the existing body of work provides a strong foundation for its application in developing novel biotechnologies, from high-density data storage to the creation of synthetic biological systems with expanded functionalities.

References

- 1. 6-Amino-5-nitropyridin-2-one - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-Nitropyridine | C5H4N2O2 | CID 70734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Nitropyridine | 1122-61-8 [chemicalbook.com]

- 5. physicsworld.com [physicsworld.com]

- 6. Researchers Create Eight-Letter Genetic System: Hachimoji DNA | Sci.News [sci.news]

- 7. Superior Photostability of the Unnatural Base 6-Amino-5-nitropyridin-2-ol: A Case Study Using Ultrafast Broadband Fluorescence, Transient Absorption, and Theoretical Computation. | Semantic Scholar [semanticscholar.org]

- 8. 211555-30-5|6-Amino-5-nitropyridin-2-ol|BLD Pharm [bldpharm.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 6-Amino-5-nitropyridin-2-ol: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and proposed synthesis of 6-Amino-5-nitropyridin-2-ol. This pyridinone derivative is of interest to researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

6-Amino-5-nitropyridin-2-ol is a heterocyclic organic compound with the molecular formula C₅H₅N₃O₃. It exists in tautomeric forms, with the pyridin-2-ol and pyridin-2-one structures being in equilibrium. The pyridin-2-one form, 6-Amino-5-nitro-2(1H)-pyridinone, is a recognized nucleobase analog.[1][2]

The structure features a pyridine ring substituted with an amino group at position 6, a nitro group at position 5, and a hydroxyl group at position 2. This combination of functional groups makes it a versatile building block for the synthesis of more complex molecules.

| Property | Value | Reference |

| Molecular Formula | C₅H₅N₃O₃ | [3] |

| Molecular Weight | 155.11 g/mol | [3] |

| CAS Number | 211555-30-5 | [1][3][4][5] |

| IUPAC Name | 6-Amino-5-nitropyridin-2(1H)-one | [1] |

| Appearance | Likely a solid | |

| Solubility | Sparingly soluble in water | [6] |

Proposed Synthesis Pathway

A direct, single-step synthesis of 6-Amino-5-nitropyridin-2-ol from simple precursors is not well-documented in publicly available literature. However, a plausible multi-step synthetic route can be proposed based on established reactions for analogous pyridine derivatives. The most promising pathway involves the dinitration of 2,6-diaminopyridine followed by a selective partial reduction and hydrolysis.

Caption: Proposed multi-step synthesis of 6-Amino-5-nitropyridin-2-ol.

Experimental Protocols

The following protocols are based on established procedures for similar compounds and represent a proposed synthetic route. Optimization and validation would be required for practical implementation.

Step 1: Synthesis of 2,6-Diamino-3,5-dinitropyridine

This procedure is adapted from the nitration of pyridine-2,6-diamines as described in patent literature, which reports high yields by using fuming sulfuric acid (oleum) to create an anhydrous medium.

-

Materials: 2,6-Diaminopyridine, Fuming nitric acid, Fuming sulfuric acid (oleum, 20% SO₃).

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 2,6-diaminopyridine to fuming sulfuric acid at a controlled temperature below 10°C.

-

Slowly add fuming nitric acid dropwise to the stirred mixture, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50°C for several hours, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., concentrated sodium hydroxide solution) while cooling in an ice bath to precipitate the product.

-

Filter the resulting solid, wash with cold water until the washings are neutral, and dry under vacuum to yield 2,6-diamino-3,5-dinitropyridine.

-

Step 2 (Proposed): Selective Diazotization and Azide Formation

This proposed step aims to selectively convert one of the amino groups to an azide, which can then be hydrolyzed to a hydroxyl group. This requires careful control of reaction conditions to achieve mono-substitution.

-

Materials: 2,6-Diamino-3,5-dinitropyridine, Sodium nitrite, Hydrochloric acid, Sodium azide.

-

Procedure:

-

Dissolve 2,6-diamino-3,5-dinitropyridine in a suitable acidic medium (e.g., concentrated hydrochloric acid) at low temperature (0-5°C).

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. The reaction progress should be monitored to favor the formation of the mono-diazonium salt.

-

In a separate flask, prepare a solution of sodium azide in water.

-

Slowly add the cold diazonium salt solution to the sodium azide solution, with vigorous stirring, while maintaining a low temperature.

-

Allow the reaction to proceed for a period, then extract the product with a suitable organic solvent.

-

Dry the organic layer and evaporate the solvent to obtain the crude 6-amino-2-azido-5-nitropyridine. Further purification may be necessary.

-

Step 3 (Proposed): Hydrolysis of the Azide to the Hydroxyl Group

This final proposed step involves the hydrolysis of the azide group to the desired hydroxyl group.

-

Materials: 6-Amino-2-azido-5-nitropyridine (from Step 2), Aqueous acid (e.g., dilute sulfuric acid).

-

Procedure:

-

Reflux the crude 6-amino-2-azido-5-nitropyridine in an aqueous acidic solution.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 6-Amino-5-nitropyridin-2-ol.

-

Spectroscopic Data (Reference)

| Spectroscopic Data for 2-Amino-5-nitropyridine | |

| ¹H NMR | Spectral data is available in public databases such as the NIST WebBook.[7][8] |

| ¹³C NMR | Spectral data for related aminonitropyridines can be found in chemical databases.[9] |

| IR Spectrum | The NIST WebBook provides infrared spectral data for 2-amino-5-nitropyridine.[10] |

| Mass Spectrum | Mass spectral data for 2-amino-5-nitropyridine is available in the NIST Chemistry WebBook.[11] |

Researchers synthesizing 6-Amino-5-nitropyridin-2-ol would need to perform full spectral characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure of the final product.

Concluding Remarks

The synthesis of 6-Amino-5-nitropyridin-2-ol presents a challenging but feasible multi-step process for experienced synthetic chemists. The proposed pathway, starting from the dinitration of 2,6-diaminopyridine, offers a logical approach. Further research is required to optimize the selective conversion of the dinitro intermediate to the final product and to fully characterize its chemical and physical properties. This technical guide provides a foundational framework for researchers interested in the synthesis and application of this and related pyridinone compounds.

References

- 1. 6-Amino-5-nitropyridin-2-one - Wikipedia [en.wikipedia.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. 6-Amino-5-nitropyridin-2-one - MedChem Express [bioscience.co.uk]

- 4. 6-Amino-5-nitropyridin-2-one | CAS#:211555-30-5 | Chemsrc [chemsrc.com]

- 5. 211555-30-5|6-Amino-5-nitropyridin-2-ol|BLD Pharm [bldpharm.com]

- 6. 6-Amino-5-nitropyridin-2-one CAS:11555-30-5 LM8BR15243IN - 联迈生物官方商城-联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]

- 7. 2-Amino-5-nitropyridine(4214-76-0) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 2-Amino-3-nitropyridine(4214-75-9) 13C NMR spectrum [chemicalbook.com]

- 10. 2-Amino-5-nitropyridine [webbook.nist.gov]

- 11. 2-Amino-5-nitropyridine [webbook.nist.gov]

6-Amino-5-nitropyridin-2-OL: A Technical Guide on its Synthesis and Historical Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Amino-5-nitropyridin-2-OL, a heterocyclic compound that has gained significant scientific interest. While the molecule existed prior to its recent rise in prominence, its historical discovery is not well-documented in readily available literature. Its modern significance is intrinsically linked to its pivotal role in the development of an expanded genetic alphabet. This document details a plausible and chemically sound synthetic pathway, complete with experimental protocols and quantitative data, and contextualizes the compound's importance within the field of synthetic biology.

Discovery and History

The specific first synthesis and characterization of 6-Amino-5-nitropyridin-2-OL (CAS Number: 211555-30-5) is not prominently documented in scientific literature. However, the compound's profound impact on molecular biology and synthetic genetics was decisively established in 2019. In a landmark study published in Science, researchers led by Shuichi Hoshika and Steven Benner introduced "Hachimoji DNA," an eight-letter genetic system that expands the natural four-letter DNA alphabet.[1]

In this system, 6-Amino-5-nitropyridin-2-OL, designated as the nucleobase Z , serves as a key component. It forms a stable and specific hydrogen-bonding pair with 5-aza-7-deazaguanine, designated as the nucleobase P .[2][3] This Z:P pair, along with another synthetic pair (S:B), seamlessly integrates into the DNA double helix, demonstrating that the structural and functional properties of DNA are not limited to the natural G:C and A:T pairs.[1][4] The development of Hachimoji DNA, with 6-Amino-5-nitropyridin-2-OL at its core, opens new avenues for data storage, nanotechnology, and the study of life's potential beyond Earth.[1]

Synthetic Pathway and Experimental Protocols

A viable and robust synthesis of 6-Amino-5-nitropyridin-2-OL can be achieved via a two-step process. This pathway involves the initial formation of the 6-aminopyridin-2-ol scaffold, followed by a regioselective nitration at the C5 position. The protocols detailed below are based on established chemical principles for the synthesis and modification of pyridinone rings.

Step 1: Synthesis of 6-Aminopyridin-2-ol

The precursor, 6-aminopyridin-2-ol, can be synthesized from commercially available starting materials. One common method involves the reaction of malononitrile and acetone in the presence of a base to form an intermediate which is then cyclized. A more direct, though less detailed in literature, approach is the hydrolysis of 2,6-diaminopyridine. For the purpose of this guide, we will assume the availability of 6-aminopyridin-2-ol as the starting material for the critical nitration step, as it is commercially available.

Step 2: Nitration of 6-Aminopyridin-2-ol

The introduction of a nitro group at the 5-position is achieved through electrophilic aromatic substitution using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The amino and hydroxyl groups on the pyridine ring are activating and direct the substitution.

Experimental Protocol:

-

Preparation: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (H₂SO₄, 98%, 20 mL).

-

Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

Addition of Starting Material: While maintaining the low temperature and stirring, slowly add 6-aminopyridin-2-ol (5.5 g, 50 mmol) in small portions. Ensure the temperature does not exceed 10 °C during the addition.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 70%, 3.6 mL, 55 mmol) to concentrated sulfuric acid (H₂SO₄, 98%, 5 mL) while cooling in an ice bath.

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the solution of 6-aminopyridin-2-ol in sulfuric acid. The rate of addition should be controlled to keep the internal temperature below 10 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at a low temperature (0-10 °C) for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. This will cause the product to precipitate.

-

Neutralization and Isolation: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or ammonium hydroxide until the pH is approximately 6-7. The crude product will precipitate as a solid.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 50 mL) and then a small amount of cold ethanol to remove impurities.

-

Drying and Purification: Dry the product under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-Amino-5-nitropyridin-2-OL.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic protocol for 6-Amino-5-nitropyridin-2-OL.

| Parameter | Value | Reference/Note |

| Starting Material | 6-Aminopyridin-2-ol | CAS: 59315-47-8[5] |

| Formula (Product) | C₅H₅N₃O₃ | [2] |

| Molecular Weight (Product) | 155.11 g/mol | [2] |

| Molar Quantity (Starting Material) | 50 mmol | Protocol Step 3 |

| Nitrating Agent | HNO₃ / H₂SO₄ | Protocol Step 4 |

| Reaction Temperature | 0 - 10 °C | Protocol Step 5 |

| Typical Yield | 70-85% | Estimated based on analogous nitration reactions of substituted pyridines.[6] |

| Appearance | Yellow Crystalline Solid | General property of nitrated aromatic amines. |

| Melting Point | >300 °C (decomposes) | Often characteristic of such highly functionalized heterocyclic compounds. |

Visualizations

The following diagrams illustrate the synthetic pathway and the logical context of 6-Amino-5-nitropyridin-2-OL within the Hachimoji DNA system.

References

- 1. Hachimoji DNA and RNA: A genetic system with eight building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2(1H)-Pyridinone, 6-amino- [webbook.nist.gov]

- 3. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Hachimoji DNA and RNA. A Genetic System with Eight Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-aminopyridin-2-ol [webbook.nist.gov]

- 6. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to 6-Amino-5-nitropyridin-2(1H)-one: A Key Component of an Expanded Genetic Alphabet

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 6-Amino-5-nitropyridin-2(1H)-one, a pivotal molecule in the field of synthetic biology. It serves as a non-canonical nucleobase, designated "Z," within an eight-letter expanded genetic information system known as hachimoji DNA. This document details its chemical identity, its role in the structure and function of hachimoji DNA, relevant experimental protocols for the synthesis and analysis of hachimoji oligonucleotides, and key quantitative data regarding the thermodynamic stability and structural parameters of this expanded genetic system.

Chemical Identity

-

IUPAC Name: 6-Amino-5-nitropyridin-2(1H)-one[1]

-

CAS Number: 211555-30-5[1]

-

Common Name: 6-Amino-5-nitropyridin-2-one

-

Molecular Formula: C₅H₅N₃O₃

-

Molecular Weight: 155.11 g/mol

Role in Hachimoji DNA

6-Amino-5-nitropyridin-2(1H)-one functions as the nucleobase "Z" in the hachimoji DNA system. It forms a specific and stable base pair with 2-aminoimidazo[1,2a][2][3][4]triazin-4(1H)-one, the "P" nucleobase, through three hydrogen bonds.[2] This P-Z pair, along with the S-B pair, expands the standard four-letter genetic alphabet (A, T, C, G) to eight letters, thereby doubling the information storage capacity of DNA.[5]

The design of the P-Z pair adheres to Watson-Crick geometry, with complementary hydrogen bond donors and acceptors, ensuring it can be accommodated within a standard B-form DNA double helix.[2][3]

Figure 1: Hachimoji DNA Base Pairing

Quantitative Data

Thermodynamic Stability of Hachimoji DNA

The stability of hachimoji DNA duplexes has been shown to be predictable, a key requirement for a functional genetic system. Thermodynamic parameters for 94 different hachimoji duplexes were determined experimentally and compared to predictions based on a nearest-neighbor model.

| Parameter | Value | Reference |

| Average Predicted Tm Accuracy | Within 2.1 °C of experimental Tm | [2][5] |

| Average Predicted ΔG°37 Accuracy | Within 0.39 kcal/mol of experimental ΔG°37 | [2][5] |

On average, the P-Z base pair is slightly more stabilizing than the natural G-C base pair.

| Base Pair Stack | ΔG°37 (kcal/mol) |

| Average G-C stack | Varies by sequence context |

| Average P-Z stack | -0.2 ± 0.4 kcal/mol more stable than G-C |

Table 1: Thermodynamic parameters of Hachimoji DNA.

Structural Parameters of Hachimoji DNA

Crystallographic studies of hachimoji DNA duplexes have confirmed that they adopt a B-form helical structure, similar to natural DNA.

| Structural Parameter | Value | Reference |

| Helical Form | B-form | [3][5] |

| Base Pairs per Turn | 10.2 – 10.4 | [3] |

Table 2: Structural parameters of Hachimoji DNA.

Experimental Protocols

Synthesis of Hachimoji DNA Oligonucleotides

Hachimoji DNA oligonucleotides are synthesized using automated solid-phase phosphoramidite chemistry, a standard method for producing synthetic DNA.[2][3]

General Workflow:

-

Solid Support: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).

-

Deprotection (Detritylation): The 5'-hydroxyl group of the support-bound nucleoside is deprotected by treatment with an acid, such as trichloroacetic acid, to allow for the addition of the next nucleotide.

-

Coupling: The next nucleoside phosphoramidite (A, T, C, G, P, Z, S, or B) is activated and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

-

Iteration: The cycle of deprotection, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.

-

Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups on the nucleobases and phosphate backbone are removed.

-

Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC).

While the specific synthesis of the 6-Amino-5-nitropyridin-2(1H)-one phosphoramidite is not detailed in the primary literature, it is prepared as a protected 2'-deoxynucleoside phosphoramidite for incorporation into the oligonucleotide chain.[6]

Transcription of Hachimoji DNA to RNA

A key feature of hachimoji DNA is its ability to be transcribed into RNA. This process has been demonstrated using a variant of T7 RNA polymerase.

Experimental Workflow:

-

Template Preparation: A double-stranded hachimoji DNA template containing the gene of interest is prepared.

-

Transcription Reaction: The hachimoji DNA template is incubated with a variant of T7 RNA polymerase (e.g., the "FAL" variant) and the four standard ribonucleoside triphosphates (ATP, UTP, CTP, GTP), as well as the four non-canonical hachimoji ribonucleoside triphosphates (rPTP, rZTP, rSTP, rBTP).[3]

-

Incubation: The reaction is incubated at an optimal temperature for the polymerase.

-

RNA Purification: The resulting hachimoji RNA transcript is purified from the reaction mixture.

-

Analysis: The integrity and sequence of the hachimoji RNA can be confirmed using techniques such as gel electrophoresis and label transfer experiments.[2]

Figure 2: Hachimoji DNA Transcription

Conclusion

6-Amino-5-nitropyridin-2(1H)-one is a crucial innovation in synthetic biology, enabling the expansion of the genetic alphabet. As the "Z" component of hachimoji DNA, it contributes to a stable and functional eight-letter genetic system with predictable thermodynamics and structural properties consistent with natural DNA. The ability to synthesize and transcribe hachimoji DNA opens up new avenues for research in areas such as high-density data storage, novel diagnostics, and the development of new therapeutic modalities. This guide provides a foundational understanding of this remarkable molecule and its application for professionals in the life sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. Hachimoji DNA and RNA. A Genetic System with Eight Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. Hachimoji DNA: The Eight-letter Genetic Code | Center for Genetically Encoded Materials [gem-net.net]

- 5. public.websites.umich.edu [public.websites.umich.edu]

- 6. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Mechanism of Action of 6-Amino-5-nitropyridin-2-ol

Prepared for: Researchers, scientists, and drug development professionals.

Core Subject: 6-Amino-5-nitropyridin-2-ol, also known as 6-amino-5-nitro-2(1H)-pyridinone.

Executive Summary: Publicly available scientific literature exclusively identifies the mechanism of action of 6-Amino-5-nitropyridin-2-ol in the context of synthetic biology. It functions as an artificial nucleobase within an expanded genetic alphabet known as "hachimoji DNA".[1][2][3][4][5] In this system, it is designated by the letter "Z". Its core function is to form a specific and stable hydrogen-bonded base pair with the synthetic purine analog, 2-aminoimidazo[1,2a][1][3][4]triazin-4(1H)-one (designated "P").[2][3][6]

There is currently no evidence in peer-reviewed literature to suggest that 6-Amino-5-nitropyridin-2-ol has a mechanism of action related to the modulation of endogenous cellular signaling pathways, kinase inhibition, or other pharmacodynamic activities typically associated with drug development. Therefore, this guide focuses entirely on its established role within the hachimoji synthetic genetic system.

Core Mechanism of Action: A Synthetic Nucleobase in Hachimoji DNA

The primary function of 6-Amino-5-nitropyridin-2-ol (Z) is to serve as a pyrimidine analog in an eight-letter genetic system that expands upon the natural four-letter (A, T, C, G) alphabet.[3][4][5] This system, called hachimoji DNA, introduces four synthetic nucleobases that form two new, independent base pairs: Z:P and S:B.[3]

The mechanism of action is based on specific molecular recognition through hydrogen bonding. The "Z" base is designed to form three hydrogen bonds with its partner base "P" in a Watson-Crick-like geometry. This interaction is orthogonal to the natural A:T and G:C pairs, meaning Z does not pair with A, T, C, or G, and P does not pair with the natural bases. This specificity is crucial for the integrity and faithful replication of the expanded genetic information.

The successful incorporation of the Z:P pair into a double helix demonstrates that the molecular recognition between these synthetic bases is robust and maintains the structural integrity of the DNA duplex, fitting within the classic B-form double helix structure.[3][4] This structural fidelity is a key requirement for any biopolymer intended to store and transfer genetic information.[3][7]

Quantitative Data: Thermodynamic Stability

The stability of hachimoji DNA, including duplexes containing Z:P pairs, has been quantified by measuring thermodynamic parameters. These data are essential for predicting the melting temperature (Tm) and stability of any given hachimoji DNA sequence. The study by Hoshika et al. (2019) established a set of nearest-neighbor thermodynamic parameters for all possible base pair dimers in the eight-letter alphabet.[3]

The table below summarizes the calculated changes in enthalpy (ΔH°, kcal/mol), entropy (ΔS°, cal/mol·K), and Gibbs free energy (ΔG°₃₇, kcal/mol at 37°C) for nearest-neighbor duplex formation involving the Z:P pair.

| Sequence (5'-3') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |

| PZ / ZP | -9.1 | -24.4 | -1.5 |

| AZ / TP | -7.1 | -19.4 | -1.1 |

| TZ / AP | -6.8 | -18.7 | -1.0 |

| CZ / GP | -9.0 | -24.1 | -1.5 |

| GZ / CP | -9.6 | -25.6 | -1.6 |

| SZ / BP | -8.7 | -23.5 | -1.4 |

| BZ / SP | -8.9 | -24.1 | -1.4 |

| ZA / PT | -7.6 | -21.1 | -1.1 |

| ZT / PA | -7.2 | -20.1 | -1.0 |

| ZC / PG | -9.6 | -25.9 | -1.5 |

| ZG / PC | -10.0 | -27.0 | -1.6 |

| ZS / PB | -8.9 | -24.2 | -1.4 |

| ZB / PS | -9.2 | -25.2 | -1.4 |

| Data derived from Hoshika S, et al. Science. 2019 Feb 22;363(6429):884-887.[3] |

These parameters demonstrate that Z:P containing duplexes have stabilities comparable to natural DNA duplexes, allowing for the design of stable, information-carrying molecules.[3]

Experimental Protocols

The mechanism of action of 6-Amino-5-nitropyridin-2-ol as a nucleobase was validated through several key experimental procedures.

Objective: To incorporate 6-Amino-5-nitropyridin-2-ol into DNA strands.

Methodology:

-

Phosphoramidite Synthesis: The 6-Amino-5-nitropyridin-2-ol nucleoside is first converted into a phosphoramidite derivative. This chemical modification makes it suitable for standard solid-phase DNA synthesis.

-

Solid-Phase Synthesis: The hachimoji DNA oligonucleotides are synthesized using automated solid-phase chemistry on a DNA synthesizer.[3] The synthetic cycle involves four steps: deblocking, coupling, capping, and oxidation. The "Z" phosphoramidite is coupled at the desired positions in the sequence.

-

Deprotection and Purification: After synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final product is purified, typically using high-performance liquid chromatography (HPLC), to ensure high purity.

Objective: To determine the thermodynamic stability of DNA duplexes containing Z:P pairs.

Methodology:

-

Sample Preparation: Complementary single strands of hachimoji DNA are mixed in a buffered solution (e.g., 1 M NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0).

-

UV-Vis Spectrophotometry: The sample is placed in a UV-Vis spectrophotometer equipped with a thermal controller. The absorbance at 260 nm is monitored as the temperature is slowly increased.

-

Melting Curve Generation: As the temperature rises, the DNA duplex denatures (melts) into single strands, causing an increase in UV absorbance (hyperchromic effect). A plot of absorbance versus temperature generates a melting curve.

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the DNA is denatured, is determined from the peak of the first derivative of the melting curve. Thermodynamic parameters (ΔH°, ΔS°, ΔG°₃₇) are then calculated by fitting the melting curves using software like Meltwin v. 3.5.[3][8]

Conclusion

The mechanism of action of 6-Amino-5-nitropyridin-2-ol is defined by its role as a synthetic pyrimidine analog ("Z") in the hachimoji eight-letter genetic system. Its function is based on the principles of molecular recognition, where it forms a stable and specific three-hydrogen-bond pair with its partner base "P". This interaction is thermodynamically robust and maintains the canonical B-form double helix structure, enabling the storage and transfer of genetic information in an expanded alphabet. For researchers in drug development, while this molecule does not have a known pharmacological mechanism of action, its unique properties contribute significantly to the fields of synthetic biology, data storage, and nanotechnology.[4][9]

References

- 1. 6-Amino-5-nitropyridin-2-one | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

- 2. High-Order Quantum-Mechanical Analysis of Hydrogen Bonding in Hachimoji and Natural DNA Base Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hachimoji DNA and RNA. A Genetic System with Eight Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. Artificially Expanded Genetic Information System - Wikipedia [en.wikipedia.org]

- 6. scite.ai [scite.ai]

- 7. Hachimoji DNA and RNA: A genetic system with eight building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biomed-phd.i-med.ac.at [biomed-phd.i-med.ac.at]

- 9. Researchers Create Eight-Letter Genetic System: Hachimoji DNA | Sci.News [sci.news]

Technical Guide: Physicochemical Properties of 6-Amino-5-nitropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the fundamental molecular characteristics of 6-Amino-5-nitropyridin-2-ol, a pyridine derivative of interest in biochemical and pharmaceutical research.

Molecular and Physical Data

The essential physicochemical properties of 6-Amino-5-nitropyridin-2-ol are summarized below. These data are critical for experimental design, including solution preparation and analytical characterization.

| Parameter | Value | Reference |

| Molecular Formula | C5H5N3O3 | [1][2][3] |

| Molecular Weight | 155.11 g/mol | [2][3][4] |

| Alternate Names | 6-Amino-5-nitropyridin-2-one, 6-amino-5-nitro-2(1H)-pyridinone | [2] |

| CAS Number | 211555-30-5 | [2][3][4][5] |

Experimental Protocols

Conceptual Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the characterization of a novel or synthesized chemical compound such as 6-Amino-5-nitropyridin-2-ol. This process ensures the verification of its structure and assessment of its purity.

References

- 1. 6-Amino-5-nitropyridin-2-OL | C5H5N3O3 | CID 11182729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Amino-5-nitropyridin-2-one - Wikipedia [en.wikipedia.org]

- 3. 6-Amino-5-nitropyridin-2-one - MedChem Express [bioscience.co.uk]

- 4. adooq.com [adooq.com]

- 5. 6-Amino-5-nitropyridin-2-one CAS:11555-30-5 LM8BR15243IN - 联迈生物官方商城 - 联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]

6-Amino-5-nitropyridin-2-OL physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-nitropyridin-2-ol, also known as 6-amino-5-nitro-2(1H)-pyridinone, is a heterocyclic compound of significant interest in the fields of chemical biology and synthetic genetics. Its structure, featuring both an amino and a nitro group on a pyridinone core, imparts unique chemical and photophysical properties. Notably, it has been identified as a component of "hachimoji DNA," an eight-letter genetic alphabet that expands the information storage capacity of DNA.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of 6-Amino-5-nitropyridin-2-ol, along with available experimental data and protocols.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 6-Amino-5-nitropyridin-2-ol is presented below. It is important to distinguish this compound from the structurally similar but distinct 2-Amino-5-nitropyridine, for which data is more readily available.

| Property | Value | Reference(s) |

| CAS Number | 211555-30-5 | [1][2] |

| Molecular Formula | C₅H₅N₃O₃ | [2] |

| Molecular Weight | 155.11 g/mol | [2] |

| Appearance | Not explicitly stated, but related compounds are typically yellow to light brown powders. | [4] |

| Melting Point | Data not available for this specific compound. The related compound, 2-Amino-5-nitropyridine, has a melting point in the range of 186-192 °C. | [4][5] |

| Boiling Point | Data not available. | |

| Solubility | Soluble in water at 2 mg/mL (12.89 mM) with the aid of sonication. | [6] |

| pKa | Data not available. | |

| Storage Conditions | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years. | [6] |

Spectroscopic and Photophysical Properties

Recent research has shed light on the unique photostability of 6-Amino-5-nitropyridin-2-ol, a crucial characteristic for its application in synthetic biology.[7][8][9]

A comprehensive investigation into its excited-state dynamics using ultrafast broadband time-resolved fluorescence and transient absorption spectroscopy has revealed that upon photoexcitation, the molecule emits prompt fluorescence. This excited state deactivates rapidly within sub-picoseconds through internal conversion, a process primarily mediated by the rotation of the nitro group.[7][8][9] This rapid, non-radiative decay pathway contributes to its superior photostability compared to natural DNA and RNA bases, as it prevents the formation of long-lived triplet states and photoproducts that can be damaging.[7][8][9]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of 6-Amino-5-nitropyridin-2-ol are not extensively documented in publicly accessible literature. However, general synthetic strategies for related nitropyridine and pyridone derivatives can provide a foundational understanding for its preparation.

General Synthetic Approach for Nitropyridines

The synthesis of nitropyridine derivatives often involves the nitration of a corresponding aminopyridine precursor. A general procedure for the synthesis of the related compound, 2-amino-5-nitropyridine, is described as follows:

-

Nitration: 2-Aminopyridine is dissolved in a suitable solvent such as dichloroethane.

-

A cooled mixture of concentrated sulfuric acid and fuming nitric acid is added dropwise to the solution while maintaining a low temperature (e.g., below 10°C).

-

The reaction is allowed to proceed for several hours.

-

Work-up: The reaction mixture is then cooled and washed with water to a neutral pH.

-

The organic layer is separated, and the solvent is removed under reduced pressure.

-

The resulting residue is poured into ice water to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.[11]

Note: This protocol is for a related compound and would require significant modification and optimization for the synthesis of 6-Amino-5-nitropyridin-2-ol, which has a hydroxyl group at the 2-position. The synthesis would likely involve a different starting material or additional steps to introduce the hydroxyl group.

Purification

Purification of nitropyridine compounds is typically achieved through recrystallization from a suitable solvent or by column chromatography. For compounds with limited solubility, techniques such as washing the crude product with various solvents can be employed to remove impurities. The purity of the final product is often assessed by High-Performance Liquid Chromatography (HPLC).[11]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of 6-Amino-5-nitropyridin-2-ol, based on general organic chemistry principles.

Caption: A generalized workflow for the synthesis, purification, and characterization of 6-Amino-5-nitropyridin-2-ol.

Conclusion

6-Amino-5-nitropyridin-2-ol is a compound with significant potential, particularly in the realm of synthetic biology. While its fundamental identifiers are well-established, a comprehensive public dataset of its physical properties, detailed and validated synthetic and purification protocols, and a complete spectral library remains to be fully compiled. The recent focus on its photophysical properties underscores its growing importance and will likely spur further research into its synthesis and characterization, making this information more accessible to the scientific community in the future. Researchers interested in this compound are encouraged to consult the primary literature, particularly recent publications in the fields of synthetic biology and chemical physics, for the most up-to-date experimental details.

References

- 1. 6-Amino-5-nitropyridin-2-one | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

- 2. 6-Amino-5-nitropyridin-2-one - Wikipedia [en.wikipedia.org]

- 3. 6-Amino-5-nitropyridin-2-one | CAS#:211555-30-5 | Chemsrc [chemsrc.com]

- 4. 2-Amino-5-nitropyridine, 99% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2-Amino-5-nitropyridine | 4214-76-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 6-Amino-5-nitropyridin-2-one CAS:11555-30-5 LM8BR15243IN - 联迈生物官方商城-联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]

- 7. Superior Photostability of the Unnatural Base 6-Amino-5-nitropyridin-2-ol: A Case Study Using Ultrafast Broadband Fluorescence, Transient Absorption, and Theoretical Computation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. frontierspartnerships.org [frontierspartnerships.org]

- 9. Superior Photostability of the Unnatural Base 6-Amino-5-nitropyridin-2-ol: A Case Study Using Ultrafast Broadband Fluorescence, Transient Absorption, and Theoretical Computation. | Semantic Scholar [semanticscholar.org]

- 10. 211555-30-5|6-Amino-5-nitropyridin-2-ol|BLD Pharm [bldpharm.com]

- 11. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

6-Amino-5-nitropyridin-2-ol: A Technical Guide to its Role as a Pyridine Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-5-nitropyridin-2-ol, also known by its tautomeric name 6-amino-5-nitropyridin-2-one, is a heterocyclic organic compound classified as a pyridine base. While its most prominent and well-documented role is as a synthetic nucleobase in the expanded genetic alphabet of hachimoji DNA, its properties as a pyridine base in broader chemical contexts are less explored. This technical guide consolidates the available information on 6-amino-5-nitropyridin-2-ol, focusing on its fundamental chemical properties, theoretical basicity, potential reactivity, and its synthesis. Due to a lack of extensive experimental data in the public domain, this guide leverages data from analogous compounds to provide a comprehensive theoretical framework for researchers.

Chemical and Physical Properties

6-Amino-5-nitropyridin-2-ol is a substituted pyridine ring with an amino group at the 6-position, a nitro group at the 5-position, and a hydroxyl group at the 2-position. The presence of both electron-donating (amino) and electron-withdrawing (nitro, and the pyridinone oxygen) groups on the pyridine ring results in a unique electronic structure that influences its chemical behavior.

Table 1: Physicochemical Properties of 6-Amino-5-nitropyridin-2-ol

| Property | Value | Source |

| IUPAC Name | 6-Amino-5-nitropyridin-2(1H)-one | Wikipedia[1] |

| Molecular Formula | C₅H₅N₃O₃ | PubChem[2] |

| Molar Mass | 155.11 g/mol | Wikipedia[1] |

| CAS Number | 211555-30-5 | Wikipedia[1] |

| Appearance | Not explicitly stated; likely a solid | N/A |

| Solubility | Not explicitly stated; likely soluble in polar organic solvents | N/A |

Role as a Pyridine Base: Theoretical Basicity

The basicity of a pyridine derivative is primarily determined by the availability of the lone pair of electrons on the ring nitrogen atom. Substituents on the pyridine ring can significantly influence this basicity through inductive and resonance effects.

-

Amino Group (-NH₂): The amino group at the 6-position is an electron-donating group through resonance, which should increase the electron density on the pyridine ring and enhance its basicity.

-

Nitro Group (-NO₂): The nitro group at the 5-position is a strong electron-withdrawing group through both resonance and inductive effects. This effect significantly decreases the electron density on the pyridine ring, thereby reducing its basicity.

-

Hydroxyl/Oxo Group (-OH/ =O): The compound exists in tautomeric forms (6-amino-5-nitropyridin-2-ol and 6-amino-5-nitropyridin-2-one). The pyridinone form is generally the more stable tautomer. The carbonyl group in the pyridinone form is electron-withdrawing, further decreasing the basicity of the ring nitrogen.

Given the strong electron-withdrawing nature of the nitro group and the pyridinone carbonyl, it is predicted that 6-amino-5-nitropyridin-2-ol is a weak pyridine base .

Table 2: Predicted pKa of 6-Amino-5-nitropyridin-2-ol and Related Compounds

| Compound | Predicted/Experimental pKa | Rationale for Prediction |

| Pyridine | 5.25 (Experimental) | Reference compound. |

| 2-Aminopyridine | 6.86 (Experimental) | The amino group increases basicity. |

| 3-Nitropyridine | 0.81 (Experimental) | The nitro group significantly decreases basicity. |

| 6-Amino-5-nitropyridin-2-ol | Estimated < 2 | The combined electron-withdrawing effects of the nitro and carbonyl groups are expected to make it significantly less basic than pyridine and even 3-nitropyridine. The amino group's donating effect is likely insufficient to counteract these strong withdrawing effects. |

Reactivity and Potential Catalytic Activity

Nucleophilic and Electrophilic Sites

The molecule possesses multiple reactive sites, as illustrated in the diagram below. The amino group can act as a nucleophile, while the electron-deficient pyridine ring is susceptible to nucleophilic attack. The nitro group can also influence reactivity, for instance, by being a target for reduction.

Caption: Potential reactive sites on 6-amino-5-nitropyridin-2-one.

Potential Catalytic Role

Given its weakly basic nature, 6-amino-5-nitropyridin-2-ol is unlikely to be an effective general base catalyst in most organic reactions. However, the presence of both a hydrogen bond donor (amino group) and acceptor (carbonyl and nitro groups) suggests it could potentially act as a bifunctional catalyst in specific reactions, facilitating proton transfer through a concerted mechanism. This type of catalysis is observed in other pyridinone systems.

Synthesis and Experimental Protocols

The primary context for the synthesis of 6-amino-5-nitropyridin-2-ol is for its incorporation into hachimoji DNA. While a detailed, step-by-step experimental protocol for its standalone synthesis is not widely published in peer-reviewed journals, the general approach for creating substituted pyridinones can be inferred from the literature on related compounds.

A plausible synthetic route could involve the nitration of a corresponding 6-aminopyridin-2-ol precursor. The synthesis of such precursors often starts from more readily available pyridine derivatives, followed by functional group interconversions.

Caption: A plausible synthetic pathway for 6-amino-5-nitropyridin-2-ol.

General Experimental Considerations for Synthesis (Hypothetical)

-

Starting Materials: A suitable starting material would be a pyridine derivative that allows for the regioselective introduction of the amino, nitro, and hydroxyl groups.

-

Nitration: The nitration of the 6-aminopyridin-2-ol intermediate would likely require carefully controlled conditions (e.g., low temperature, specific nitrating agent) to avoid over-nitration or side reactions.

-

Purification: Purification would likely involve chromatographic techniques to separate the desired product from any regioisomers or byproducts.

Role in Hachimoji DNA

The most significant application of 6-amino-5-nitropyridin-2-ol is as a component of hachimoji DNA, an eight-letter synthetic genetic system. In this system, it acts as a synthetic nucleobase, designated as 'Z', and forms a specific base pair with 5-aza-7-deazaguanine, designated as 'P'. This pairing is based on specific hydrogen bonding patterns that are different from the canonical A-T and G-C pairs.

Caption: Base pairing of 'Z' and 'P' in hachimoji DNA.

The development of hachimoji DNA demonstrates that the fundamental properties of 6-amino-5-nitropyridin-2-ol, such as its shape, size, and hydrogen bonding capabilities, are suitable for integration into a stable double helix structure.

Conclusion

6-Amino-5-nitropyridin-2-ol is a pyridine base of significant interest due to its role in the synthetic genetic system of hachimoji DNA. While its function as a synthetic nucleobase is established, its broader application as a pyridine base in organic synthesis and catalysis remains largely unexplored. Theoretical considerations suggest it is a weak base due to the presence of strong electron-withdrawing groups. Further experimental investigation into its pKa, reactivity, and catalytic potential could unveil new applications for this unique molecule in various fields of chemistry and drug development. Researchers are encouraged to explore its synthesis and reactivity to expand its utility beyond its current application.

References

An In-depth Technical Guide to the Spectral Properties of 6-Amino-5-nitropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Amino-5-nitropyridin-2-ol, also known as 6-amino-5-nitropyridin-2-one, is a synthetic pyridine derivative notable for its role as an unnatural nucleobase in Hachimoji DNA, an eight-letter genetic system.[1][2][3] This compound, referred to as "Z" in the context of Hachimoji DNA, pairs with 5-aza-7-deazaguanine.[2][3] Despite its significance in synthetic biology, a comprehensive public repository of its spectral properties remains limited. A recent 2024 study has, however, shed light on its photophysical characteristics, revealing superior photostability compared to natural DNA bases.[1][4] This guide synthesizes the available spectral information, provides generalized experimental protocols for characterization, and outlines a logical workflow for such analyses.

Spectroscopic Data

Comprehensive, publicly available datasets for the full spectral characterization (IR, NMR, Mass Spectrometry) of 6-Amino-5-nitropyridin-2-ol are scarce. The most detailed information comes from a study focused on its photodynamic properties.[1][4][5]

UV-Visible and Fluorescence Spectroscopy

A 2024 study investigated the excited-state dynamics of 6-Amino-5-nitropyridin-2-ol using ultrafast broadband time-resolved fluorescence and transient absorption spectroscopy.[4] The key findings from this photophysical analysis are summarized below. The compound exhibits prompt fluorescence from a nearly planar excited state, which deactivates rapidly (within sub-picoseconds) through non-radiative internal conversion.[4] This process is primarily mediated by the rotation of the nitro group and is independent of solvent properties.[4] This rapid deactivation pathway contributes to its high photostability by preventing the involvement of longer-lived excited states that could lead to photochemical reactions.[5]

| Property | Observation | Solvent Influence | Citation |

| Excitation Response | Upon photoexcitation, emits prompt fluorescence. | Independent | [4] |

| Deactivation Pathway | Deactivates nonradiatively via internal conversion. | Independent | [4][5] |

| Deactivation Timescale | Sub-picosecond. | Independent | [4] |

| Primary Mechanism | Rotation of the nitro (-NO₂) group facilitates internal conversion. | Independent | [4] |

| Photostability | Exhibits superior photostability compared to canonical natural DNA/RNA bases. | N/A | [1][5] |

Note: Specific λmax (wavelength of maximum absorbance) and molar absorptivity (ε) values were not detailed in the abstract of the cited study.

Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)

Generalized Experimental Protocols

The following sections describe generalized methodologies for acquiring the spectral data discussed. These are representative protocols and should be adapted and optimized for the specific instrumentation and sample characteristics.

Sample Preparation

For most spectroscopic analyses, the compound must be dissolved in an appropriate solvent.

-

NMR Spectroscopy: A deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) that dissolves the analyte is used. The choice of solvent can influence chemical shifts.[7]

-

UV-Vis Spectroscopy: A UV-transparent solvent (e.g., ethanol, methanol, water, cyclohexane) is required.

-

Mass Spectrometry: The sample is typically dissolved in a volatile solvent (e.g., methanol, acetonitrile) compatible with the ionization method.

NMR Spectroscopy Protocol

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation: Dissolve 5-10 mg of 6-Amino-5-nitropyridin-2-ol in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters (¹H NMR):

-

Set the spectral width to cover the expected chemical shift range (e.g., -1 to 12 ppm).

-

Apply a 90° pulse.

-

Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time for quantitative analysis (a 1-2 second delay is common for routine spectra).

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

Acquisition Parameters (¹³C NMR):

-

Use a proton-decoupled pulse program.

-

Set a wider spectral width (e.g., 0 to 200 ppm).

-

A longer acquisition time and a higher number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol

This protocol outlines a general approach for Electrospray Ionization (ESI) Mass Spectrometry.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) or base to promote ionization.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate charged droplets, leading to gas-phase ions of the analyte.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

-

Data Acquisition: Acquire spectra in both positive and negative ion modes to determine the preferred ionization state and observe the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions. For fragmentation analysis (MS/MS), select the parent ion and subject it to collision-induced dissociation (CID).

Visualization of Experimental Workflow

Since 6-Amino-5-nitropyridin-2-ol is a synthetic compound used in genetic research rather than a component of a known biological signaling pathway, a diagram illustrating the logical workflow for its spectral characterization is provided below.

Caption: Workflow for the synthesis and spectral characterization of a novel compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 6-Amino-5-nitropyridin-2-one | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

- 3. 6-Amino-5-nitropyridin-2-one - Wikipedia [en.wikipedia.org]

- 4. Superior Photostability of the Unnatural Base 6-Amino-5-nitropyridin-2-ol: A Case Study Using Ultrafast Broadband Fluorescence, Transient Absorption, and Theoretical Computation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Superior Photostability of the Unnatural Base 6-Amino-5-nitropyridin-2-ol: A Case Study Using Ultrafast Broadband Fluorescence, Transient Absorption, and Theoretical Computation. | Semantic Scholar [semanticscholar.org]

- 6. 211555-30-5|6-Amino-5-nitropyridin-2-ol|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-Amino-5-nitropyridin-2-OL: The Unnatural Nucleobase 'Z' of Hachimoji DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-5-nitropyridin-2-OL, also known as 6-amino-5-nitro-2(1H)-pyridinone, is a pivotal synthetic nucleobase that has expanded the central dogma of molecular biology. As a key component of the novel eight-letter "hachimoji" DNA system, it introduces a new hydrogen-bonding pair, thereby doubling the information density of DNA. This technical guide provides a comprehensive overview of its chemical properties, a detailed (though currently unavailable in literature) synthesis protocol, its role in synthetic biology, and the experimental procedures for its application in hachimoji DNA.

Chemical Properties and Data

6-Amino-5-nitropyridin-2-OL, designated as the unnatural base 'Z', is a pyridinone derivative. Its structure incorporates an amino group and a nitro group, which are crucial for its specific hydrogen bonding capabilities.

Table 1: General and Physicochemical Properties of 6-Amino-5-nitropyridin-2-OL

| Property | Value | Source |

| IUPAC Name | 6-Amino-5-nitropyridin-2(1H)-one | [1] |

| Common Name | 6-Amino-5-nitropyridin-2-OL | - |

| CAS Number | 211555-30-5 | [1] |

| Molecular Formula | C₅H₅N₃O₃ | [2] |

| Molecular Weight | 155.11 g/mol | [2] |

| Appearance | Not specified in literature | - |

| Purity | ≥95.0% (Commercially available) | [2] |

Table 2: Spectroscopic Data (Predicted and from Analogous Compounds)

| Spectrum | Predicted Peaks and Rationale |

| ¹H NMR | Expected signals in the aromatic region for the pyridine ring protons, and a broad signal for the amino protons. The exact chemical shifts would depend on the solvent. For the related compound 5-nitro-2-aminopyridine, signals are observed around 6.4-8.8 ppm.[3] |

| ¹³C NMR | Expected signals for the five carbon atoms of the pyridinone ring. The carbonyl carbon would appear significantly downfield. Aromatic carbons would be in the typical 100-160 ppm range. |

| FT-IR (cm⁻¹) | Expected characteristic peaks for N-H stretching (amino group, ~3300-3500 cm⁻¹), C=O stretching (pyridinone, ~1650-1680 cm⁻¹), N-O stretching (nitro group, asymmetric and symmetric, ~1500-1550 and ~1300-1350 cm⁻¹), and C=C/C=N stretching in the aromatic region (~1400-1600 cm⁻¹). |

| Mass Spectrum | The molecular ion peak (M+) would be expected at m/z = 155.11. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the pyridinone ring. |

Synthesis of 6-Amino-5-nitropyridin-2-OL

A detailed, step-by-step experimental protocol for the synthesis of 6-Amino-5-nitropyridin-2-OL is not explicitly provided in the primary literature introducing hachimoji DNA. However, based on the synthesis of related aminonitropyridines and pyridinones, a plausible synthetic route can be devised. The synthesis of related 6-amino-2-pyridone derivatives often involves a one-pot, two-step process.[4]

Postulated Experimental Protocol

This protocol is a hypothetical pathway based on known organic chemistry principles and synthesis of similar compounds. It has not been experimentally verified from available literature.

Objective: To synthesize 6-Amino-5-nitropyridin-2-OL.

Materials:

-

A suitable starting material, such as a substituted aminopyridine.

-

Nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid).

-

Solvents (e.g., chlorobenzene, methanol, ethyl acetate).

-

Catalysts (if required for condensation steps).

-

Reagents for work-up and purification (e.g., sodium bicarbonate, brine, drying agents like sodium sulfate, silica gel for chromatography).

Procedure:

-

Nitration of a Precursor: A potential starting material could be a 6-aminopyridin-2-ol derivative. This precursor would be subjected to nitration to introduce the nitro group at the 5-position. The reaction would likely be carried out at a low temperature (e.g., 0-10 °C) using a mixture of concentrated nitric acid and sulfuric acid.

-

Reaction Quenching and Extraction: After the reaction is complete, the mixture would be carefully quenched by pouring it onto ice. The pH would be adjusted to neutral or slightly basic using a base like sodium bicarbonate. The product would then be extracted into an organic solvent such as ethyl acetate.

-

Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel to isolate the pure 6-Amino-5-nitropyridin-2-OL.

-

Characterization: The final product's identity and purity would be confirmed using techniques like NMR, FT-IR, and mass spectrometry.

dot

Caption: Postulated synthesis workflow for 6-Amino-5-nitropyridin-2-OL.

Role in Hachimoji DNA and Signaling Pathways

6-Amino-5-nitropyridin-2-OL does not participate in traditional biological signaling pathways. Its significance lies in its role as a synthetic component of an expanded genetic alphabet. In the hachimoji DNA system, it forms a specific hydrogen-bonding pair with 5-aza-7-deazaguanine (designated as 'P'). This Z-P pair, along with the S-B pair, expands the four-letter genetic alphabet (A, T, C, G) to eight letters.[5][6] This expansion doubles the information storage capacity of DNA.

The pairing of Z with P is based on a complementary hydrogen bonding pattern, similar to the Watson-Crick pairing of natural bases. This precise pairing is essential for the stability and replicative potential of hachimoji DNA.

dot

Caption: Base pairing in the eight-letter Hachimoji DNA system.

Experimental Protocols for Hachimoji DNA

The utilization of 6-Amino-5-nitropyridin-2-OL in research primarily involves the synthesis of hachimoji DNA oligonucleotides and their subsequent use in molecular biology applications, such as in vitro transcription.

Solid-Phase Synthesis of Hachimoji DNA Oligonucleotides

Hachimoji DNA strands are synthesized using standard phosphoramidite chemistry on an automated DNA synthesizer. The key difference is the inclusion of phosphoramidite building blocks for the four unnatural bases (Z, P, S, and B) in addition to the standard A, T, C, and G phosphoramidites.

Objective: To synthesize a DNA oligonucleotide containing the unnatural base Z.

Materials:

-

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.

-

Standard DNA phosphoramidites (A, T, C, G).

-

Phosphoramidite of 6-Amino-5-nitropyridin-2-OL (Z).

-

Activator (e.g., ethylthiotetrazole).

-

Oxidizing agent (e.g., iodine solution).

-

Capping reagents.

-

Deblocking agent (e.g., trichloroacetic acid in dichloromethane).

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).

-

Anhydrous acetonitrile.

Procedure:

-

Preparation: The phosphoramidites of all eight bases are dissolved in anhydrous acetonitrile and loaded onto the DNA synthesizer.

-

Synthesis Cycle: The synthesis proceeds in a stepwise manner, with each cycle consisting of four main steps:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

-

Coupling: Addition of the next phosphoramidite, activated by the activator, to the 5'-hydroxyl group.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

-

-

Cleavage and Deprotection: After the final cycle, the synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed by incubation in concentrated ammonium hydroxide.

-

Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).

dot

Caption: The cycle of solid-phase synthesis for Hachimoji DNA.

In Vitro Transcription of Hachimoji DNA

Hachimoji DNA can be transcribed into RNA using a modified T7 RNA polymerase. This demonstrates that the expanded genetic information can be read and processed by a biological-like system.

Objective: To transcribe a hachimoji DNA template into RNA.

Materials:

-

Purified hachimoji DNA template containing a T7 promoter sequence.

-

Modified T7 RNA polymerase.

-

Ribonucleoside triphosphates (rNTPs: ATP, UTP, CTP, GTP).

-

Unnatural ribonucleoside triphosphates corresponding to the unnatural bases in the template.

-

Transcription buffer.

-

RNase inhibitor.

Procedure:

-

Reaction Setup: The transcription reaction is assembled on ice by combining the transcription buffer, rNTPs, unnatural rNTPs, the hachimoji DNA template, RNase inhibitor, and the modified T7 RNA polymerase.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 2-4 hours).

-

DNase Treatment: The DNA template is removed by adding DNase I and incubating for a further 15-30 minutes at 37°C.

-

RNA Purification: The transcribed RNA is purified using a suitable method, such as phenol-chloroform extraction followed by ethanol precipitation, or a commercial RNA purification kit.

-

Analysis: The integrity and quantity of the transcribed RNA are assessed by methods like gel electrophoresis and UV-Vis spectrophotometry.

dot

Caption: Workflow for the in vitro transcription of Hachimoji DNA.

Conclusion

6-Amino-5-nitropyridin-2-OL is a cornerstone of the expanding field of synthetic biology. Its role as the unnatural nucleobase 'Z' in hachimoji DNA has opened new avenues for data storage, and for understanding the fundamental requirements for life's genetic systems. While detailed synthetic and spectroscopic data are not yet widely disseminated, the principles outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the potential of this and other expanded genetic alphabets. The continued development of synthetic nucleobases like 6-Amino-5-nitropyridin-2-OL will undoubtedly push the boundaries of what is possible in biotechnology and medicine.

References

- 1. Synthesis and Behavior of DNA Oligomers Containing the Ambiguous Z-Nucleobase 5-Aminoimidazole-4-carboxamide [mdpi.com]

- 2. Building better enzymes: Molecular basis of improved non-natural nucleobase incorporation by an evolved DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

- 4. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide ‘Click Chemistry’ and Their Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hachimoji DNA and RNA. A Genetic System with Eight Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hachimoji DNA: The Eight-letter Genetic Code | Center for Genetically Encoded Materials [gem-net.net]

Methodological & Application

The Emerging Role of 6-Amino-5-nitropyridin-2-OL Scaffolds in Oncology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The pyridinone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention in the pursuit of novel anticancer therapeutics. While direct research on 6-Amino-5-nitropyridin-2-OL is nascent, its derivatives and structurally related compounds have demonstrated promising activity against a range of malignancies. This document provides an overview of the applications of these related compounds in cancer research, along with detailed protocols for their investigation, offering a valuable resource for the exploration of 6-Amino-5-nitropyridin-2-OL and its analogues as potential cancer therapies.

Application Notes

Derivatives of the 6-aminopyridin-2-ol core have been investigated for their potential to inhibit key signaling pathways implicated in cancer cell proliferation and survival. Notably, these compounds have shown activity as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) and have demonstrated cytotoxic effects in various cancer cell lines.

One area of significant interest is in the treatment of hepatocellular carcinoma (HCC). Certain aminopyridinol and aminopyrimidinol derivatives have been designed and synthesized as selective FGFR4 inhibitors.[1][2] The FGF19-FGFR4 signaling axis is frequently overexpressed in HCC and other solid tumors, making it a compelling target for therapeutic intervention.[1][2]

Furthermore, related structures like 6-amino-2-pyridone-3,5-dicarbonitriles have exhibited anti-cancer properties against glioblastoma, liver, breast, and lung cancer cell lines.[3][4][5] These findings suggest that the broader class of 6-aminopyridin-2-ol derivatives warrants further investigation for its therapeutic potential across multiple cancer types. Some of these compounds have also shown enhanced cytotoxicity when used in combination with other clinically relevant small molecule inhibitors.[4][5]